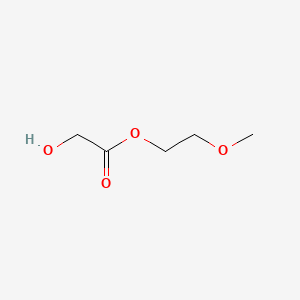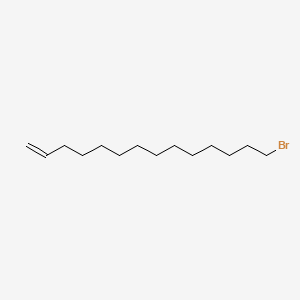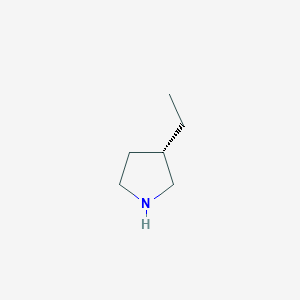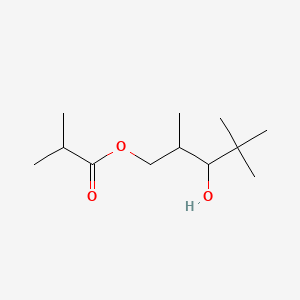
Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester is a carboxylic ester . It has a molecular formula of C12H24O3 and a molecular weight of 216.3172 . It is also known by other names such as 2-Methylpropanoic acid, 3-hydroxy-2,4,4-trimethylpentyl ester; 3-hydroxy-2,2,4-trimethylpentyl isobutyrate .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The boiling point of this compound is 249 °C . Its density is predicted to be 0.945±0.06 g/cm3 . The pKa is predicted to be 14.71±0.20 .Applications De Recherche Scientifique
Household Chemicals and Allergy Risks
Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester, commonly referred to as Texanol B (CAS-number 74367-34-3), has been identified in common household chemicals. Its precise role and impact, particularly in relation to allergy risks in pre-school age children, are important areas of research. This substance is typically mentioned in the context of its potential allergenic properties when used in household environments (Choi et al., 2011).
Synthesis of Carboxylic Acids and Derivatives
Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester, has been involved in the synthesis of various carboxylic acids, esters, alcohols, and ethers. These substances are often derived from 6-methyl-5-hepten-2-one and are used to produce compounds containing a tetrahydropyran ring. This shows the versatility of the compound in synthetic chemistry, particularly in creating complex organic molecules (Hanzawa et al., 2012).
Antiwear Agents in Fuels and Oils
The compound has also been explored in the context of complex esters, particularly as antiwear agents in various fuels and oils. This indicates its potential utility in industrial applications, such as aviation turbine fuels and diesel fuels, where it may contribute to the longevity and efficiency of mechanical systems (Misra et al., 1973).
Biomedical Applications
In the field of biomedical research, derivatives of propanoic acid, such as 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid, have been synthesized and used to create novel esters. These esters have potential applications in various biomedical areas, such as the development of new pharmaceuticals or as part of drug delivery systems (Wu & Liu, 2020).
Propriétés
IUPAC Name |
(3-hydroxy-2,4,4-trimethylpentyl) 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)11(14)15-7-9(3)10(13)12(4,5)6/h8-10,13H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFRFCWHHBELIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(C)C(C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881202 | |
| Record name | 3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74367-34-3 | |
| Record name | Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



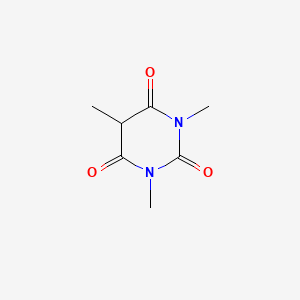
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193647.png)
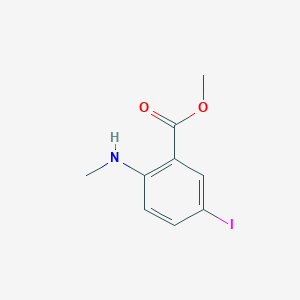
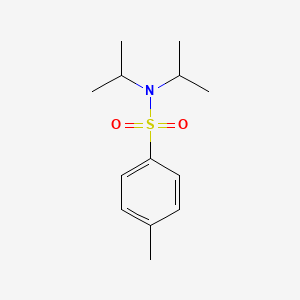
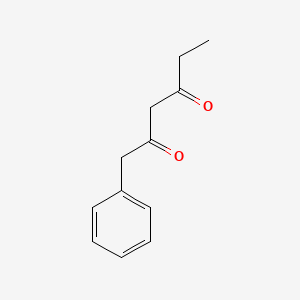
![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)
![2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B3193691.png)
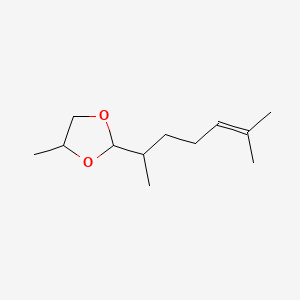
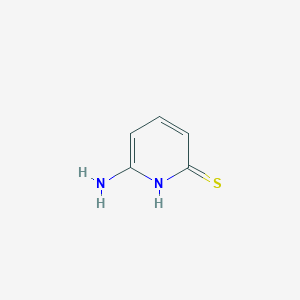
![N-[3-(Methylsulfanyl)propyl]aniline](/img/structure/B3193710.png)
![Methyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3193711.png)
